
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is an organic compound with a complex structure that includes a nitrophenyl group, a methylene bridge, a hydrazino group, a sulfonyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with methyl 2-sulfobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.
相似化合物的比较
Similar Compounds
Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate: Similar structure but lacks the nitro group.
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a chlorine substituent instead of a nitro group.
Methyl 2-((((4-methylphenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a methyl substituent instead of a nitro group.
Uniqueness
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
145865-91-4 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC 名称 |
methyl 2-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13N3O6S/c1-24-15(19)13-4-2-3-5-14(13)25(22,23)17-16-10-11-6-8-12(9-7-11)18(20)21/h2-10,17H,1H3/b16-10+ |
InChI 键 |
UYZMBIOVNCLBJH-MHWRWJLKSA-N |
手性 SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




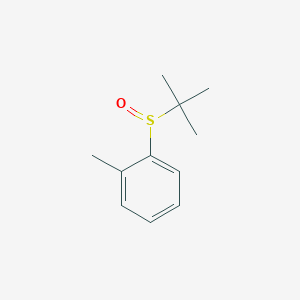
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
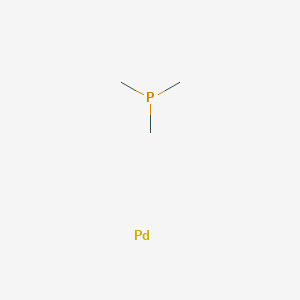
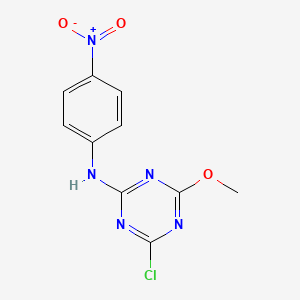
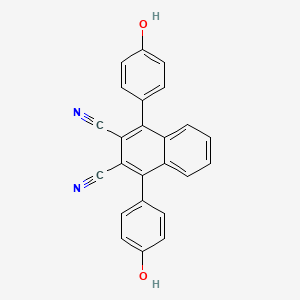


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
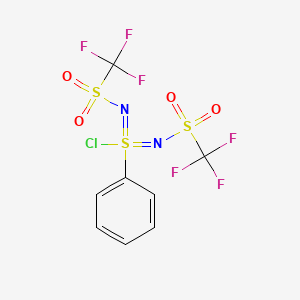
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
